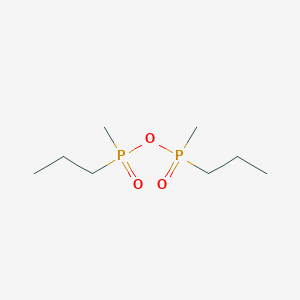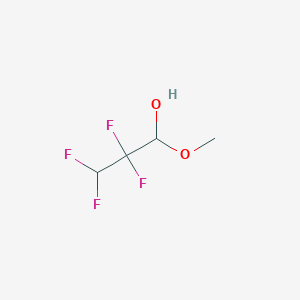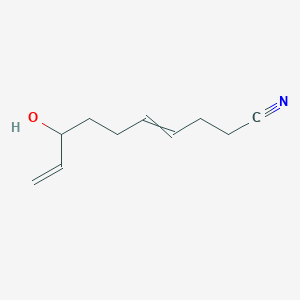
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole can be synthesized through the reaction of phosphorus trichloride with 2,3-butanediol in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates or phosphonates.
Oxidation Products: Phosphine oxides are the primary products formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the development of flame retardants and plasticizers.
Biological Studies: Its derivatives are investigated for potential use as enzyme inhibitors or as probes in biochemical assays.
Wirkmechanismus
The mechanism by which 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole exerts its effects involves the interaction of the phosphorus atom with various nucleophiles. The chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Comparison: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and stability compared to similar compounds. For instance, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide has a different ring size and substitution, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
84383-01-7 |
|---|---|
Molekularformel |
C4H6ClO2P |
Molekulargewicht |
152.51 g/mol |
IUPAC-Name |
2-chloro-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6ClO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
InChI-Schlüssel |
BPTBQZVNWPMWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(O1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)




![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

